4-Formyltetrahydropyran

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

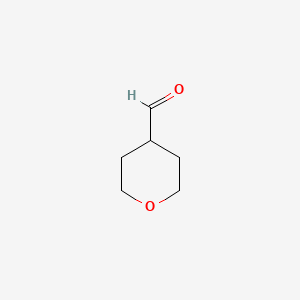

Structure

2D Structure

3D Structure

特性

IUPAC Name |

oxane-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c7-5-6-1-3-8-4-2-6/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXLGNJCMPWUZKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50433349 | |

| Record name | 4-Formyltetrahydropyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50433349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50675-18-8 | |

| Record name | Tetrahydro-2H-pyran-4-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50675-18-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrahydro-2H-pyran-4-carboxaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050675188 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Formyltetrahydropyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50433349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methods:

Catalytic Hydroformylation: While a foundational method, research continues to refine hydroformylation processes for improved efficiency and selectivity, exploring new catalyst systems beyond traditional cobalt carbonyls. wiley-vch.deresearchgate.netacs.org

Oxidation/Reduction Pathways: Development of selective and green methods for the oxidation of 4-(hydroxymethyl)tetrahydropyran or the reduction of corresponding carboxylic acid derivatives remains an active area. google.comgoogle.com One common industrial synthesis involves the catalytic hydrogenation of tetrahydropyran-4-carboxylic acid methyl ester. Another lab-scale method is the reduction of tetrahydropyran-4-carbonitrile using diisobutylaluminum hydride (DIBAL-H).

Prins and Related Cyclizations: The tetrahydropyran (B127337) ring itself is a target of synthesis, with methods like the Prins reaction, oxa-Michael additions, and other cascade cyclizations being employed to create substituted tetrahydropyran cores, which can then be converted to the 4-formyl derivative. acs.orgnih.govrsc.org

Applications in Complex Molecule Synthesis:

Established Synthetic Pathways for the Tetrahydropyran-4-carbaldehyde Moiety

The construction of the this compound molecule can be approached through several well-established routes, primarily focusing on either the formation of the aldehyde functionality on a pre-existing tetrahydropyran ring or the simultaneous construction of the ring and the functional group.

Oxidative Approaches to the Aldehyde Functionality

A common strategy for the synthesis of this compound involves the oxidation of a precursor molecule containing a tetrahydropyran ring with a suitable functional group at the 4-position. This typically involves the oxidation of the corresponding alcohol, 4-(hydroxymethyl)tetrahydropyran. Various oxidizing agents can be employed for this transformation, including potassium permanganate (B83412) or chromium trioxide. Another effective method is the Swern oxidation, which utilizes oxalyl chloride and DMSO to achieve the desired aldehyde without over-oxidation to the carboxylic acid. Careful temperature control, maintaining temperatures at or below -60°C, is crucial during Swern oxidation to minimize the formation of side products.

Another oxidative route starts from 4-(bromomethyl)-3,5-diphenyl-4H-pyran-4-one, which can be converted to the corresponding carboxaldehyde derivative through treatment with silver acetate (B1210297) followed by hydrolysis and oxidation. researchgate.net

Ring-Closing Strategies for Tetrahydropyran Formation

The formation of the tetrahydropyran (THP) ring itself is a critical aspect of synthesizing this compound. A variety of ring-closing strategies have been developed and are widely used in the synthesis of natural products containing the THP motif. rsc.orgresearchgate.net These methods include:

Cyclisation onto oxocarbenium ions: This method involves the formation of an oxocarbenium ion intermediate which then undergoes intramolecular cyclization to form the tetrahydropyran ring. rsc.orgnih.gov

Reduction of cyclic hemi-ketals: The reduction of cyclic hemi-ketals provides a straightforward route to the tetrahydropyran ring. rsc.org

Michael reactions: Intramolecular Michael additions can be employed to construct the THP ring. rsc.orgresearchgate.net

Hetero-Diels-Alder cycloadditions: This powerful reaction involves the [4+2] cycloaddition of a diene and a dienophile containing a heteroatom, leading to the formation of a six-membered heterocyclic ring. rsc.orgresearchgate.netnih.gov

Cyclisations onto epoxides: The intramolecular opening of an epoxide by a suitably positioned nucleophile is another effective strategy for tetrahydropyran ring formation. rsc.orgresearchgate.net

Metal-mediated cyclisations: Various transition metals can catalyze the cyclization of acyclic precursors to form tetrahydropyran rings. rsc.orgresearchgate.net

Ring-closing metathesis (RCM): This powerful carbon-carbon bond-forming reaction has found widespread application in the synthesis of cyclic compounds, including tetrahydropyrans. rsc.orgresearchgate.netnih.gov

Radical cyclisations: The use of radical intermediates to initiate ring closure offers another avenue for the synthesis of the THP ring system. rsc.orgnih.gov

Carbocation cyclisations: The generation of a carbocation that can be trapped intramolecularly by an oxygen nucleophile is a further strategy for tetrahydropyran synthesis. rsc.org

A specific example involves the Prins cyclization of homoallylic alcohols with aldehydes, catalyzed by phosphomolybdic acid in water at room temperature, which yields all-cis-tetrahydropyran-4-ol derivatives. organic-chemistry.org

Carbonylation Reactions and Analogous Formylations

Carbonylation reactions, which introduce a carbonyl group into a molecule, represent a direct and atom-economical approach to aldehydes. mdpi.comscielo.brorganic-chemistry.org While not as extensively documented for the direct 4-formylation of a pre-formed tetrahydropyran ring, the principles of carbonylation are relevant. Hydroformylation, the addition of a formyl group and a hydrogen atom across a double bond, is a key industrial process. slideshare.net For instance, the hydroformylation of 3,4-dihydro-2H-pyran has been studied, leading to the formation of 2-formyl-tetrahydropyran as a major product. acs.orgresearchgate.net

A more common industrial approach to this compound involves the reduction of tetrahydropyran-4-carboxylic acid esters. This can be achieved through catalytic hydrogenation. For example, the catalytic hydrogenation of tetrahydropyran-4-carboxylic acid methyl ester (THPE) over a La2O3/ZrO2 catalyst at high temperatures yields this compound. Another established method is the reduction of tetrahydropyran-4-carbonitrile using diisobutylaluminium hydride (DIBAL-H) at low temperatures.

Innovative and Sustainable Synthetic Routes

Recent research has focused on developing more efficient, selective, and environmentally friendly methods for the synthesis of this compound.

Catalytic Systems in this compound Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering pathways with higher efficiency and selectivity. msstate.edu Both homogeneous and heterogeneous catalysts are being explored for the synthesis of this compound and its precursors.

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers advantages in terms of catalyst design and mechanistic understanding. lkouniv.ac.insavemyexams.com Organometallic complexes are particularly versatile as homogeneous catalysts due to the tunable nature of their metal centers and ligand environments. lkouniv.ac.in

In the context of this compound synthesis, homogeneous catalysts are particularly relevant to hydroformylation reactions. While the direct hydroformylation to the 4-position is challenging, the principles of homogeneous catalysis are central to the development of new catalytic systems. For example, cobalt and rhodium complexes are well-known catalysts for hydroformylation. slideshare.net The development of phosphine-modified cobalt(II) precatalysts has been investigated for the hydroformylation of alkenes, highlighting the importance of catalyst purity and the influence of impurities on catalytic performance. acs.org

Palladium-based homogeneous catalysts are also extensively used in carbonylation reactions and other cross-coupling reactions that could be adapted for the synthesis of functionalized tetrahydropyrans. mdpi.commdpi.com For instance, palladium-catalyzed oxidative Heck redox-relay strategies have been developed for the synthesis of 2,6-trans-tetrahydropyrans. acs.org

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| Tetrahydropyran-4-carboxylic acid methyl ester | La2O3/ZrO2 with 3% La, 220-330°C, H2 flow | This compound | ~43% | |

| Tetrahydropyran-4-carbonitrile | DIBAL-H in toluene, -5°C to 5°C | This compound | 50-80% | |

| Di(2-chloroethyl) ether and diethyl malonate | 1. α-dehydrochlorination/ester decarboxylation/acid reduction 2. Swern oxidation | This compound | Not specified | |

| 3,4-Dihydro-2H-pyran | Co2(CO)8, syngas | 2-Formyl-tetrahydropyran | Not specified | acs.orgresearchgate.net |

Heterogeneous Catalysis Development

Heterogeneous catalysis, where the catalyst's phase differs from that of the reactants, is a cornerstone of modern chemical production, offering advantages in catalyst separation, recovery, and reuse. eolss.netwikipedia.org The development of solid catalysts is crucial for enabling faster, large-scale production with selective product formation. wikipedia.org In the context of tetrahydropyran (THP) synthesis, research has focused on creating robust solid catalysts that can replace traditional homogeneous systems.

Key developments include:

Solid Acid Catalysts: Porous solid acid catalysts have been developed for various organic synthesis reactions, including those to produce tetrahydropyran intermediates. google.com Materials like heteropoly acids (e.g., H3PW12O40) have been effective in the cyclodehydration of 1,5-diols to yield tetrahydropyran. royalsocietypublishing.org Nanoporous acid catalysts such as SBA-15 and various zeolites are also under investigation as highly efficient, reusable solid acid catalysts for the synthesis of THP and related compounds. google.comresearchgate.net These catalysts provide tailored acid centers within a stable framework, allowing for high yields while simplifying reaction work-up. google.com

Multifunctional Catalysts: The synthesis of THP from biomass-derived precursors like tetrahydrofurfuryl alcohol (THFA) has been achieved using multifunctional heterogeneous catalysts. For instance, a Cu–ZnO/Al2O3 catalyst prepared by a precipitation-extrusion method has been used for the gaseous-phase hydrogenolysis of THFA to produce THP with high selectivity. mdpi.com In this system, the synergy between the acid sites on the γ-Al2O3 support and the metal hydrogenation sites of Cu–ZnO is critical for achieving a high yield of the desired product. mdpi.com

Catalysts for Hydroformylation: While hydroformylation, an atom-economical method to produce aldehydes, has traditionally relied on homogeneous catalysts, significant research is dedicated to developing effective heterogeneous alternatives. rsc.orgnih.gov The goal is to create solid catalysts, such as single-atom catalysts (SACs) or metal complexes immobilized on supports like porous organic polymers, that combine the high activity and selectivity of homogeneous systems with the practical benefits of heterogeneous catalysis. nih.govresearchgate.net Such catalysts are of great interest for the potential hydroformylation of precursors like 3,4-dihydropyran to form this compound, which would represent a highly efficient and industrially favorable route.

Table 1: Examples of Heterogeneous Catalysts in Tetrahydropyran Synthesis

| Catalyst Type | Example Catalyst | Reaction Type | Key Advantage | Reference |

|---|---|---|---|---|

| Solid Acid | H3PW12O40 (Heteropoly Acid) | Cyclodehydration of 1,5-pentanediol | High activity and selectivity for THP formation. | royalsocietypublishing.org |

| Solid Acid | SBA-15 (Nanoporous Silica) | General acid-catalyzed reactions | Easily recovered and reused without significant loss of activity. | researchgate.net |

| Multifunctional | Cu–ZnO/Al2O3 | Hydrogenolysis of Tetrahydrofurfuryl Alcohol | Synergy between metal and acid sites enables direct conversion to THP. | mdpi.com |

| Immobilized p-TSA | p-TSA on Silica (B1680970) Gel | Prins-cyclization | Effective in solvent-free conditions via simple grinding. | scielo.brscispace.com |

Applications of Green Chemistry Principles in Synthesis

The twelve principles of green chemistry provide a framework for designing chemical processes that minimize environmental impact. In the synthesis of this compound and related structures, these principles are applied to enhance sustainability by improving atom economy, selecting safer reagents and solvents, and increasing energy efficiency. researchgate.netbio-conferences.org

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. nih.gov Reactions with high atom economy are fundamental to green chemistry as they minimize the generation of waste byproducts. primescholars.com

Addition Reactions: The ideal reaction incorporates all atoms of the starting materials into the product, achieving 100% atom economy. nih.gov Hydroformylation is a prime example of an atom-economical transformation, as it involves the addition of a formyl group (from CO) and hydrogen across a double bond, with no atoms being wasted in byproducts. nih.gov The synthesis of this compound via hydroformylation of a suitable precursor is therefore a highly desirable route from an atom economy perspective.

Pot, Atom, and Step Economy (PASE): Research into the synthesis of related tetrahydropyran-4-ones has highlighted the concept of combining pot, atom, and step economy (PASE). researchgate.net This strategy focuses on designing multi-reaction sequences that occur in a single vessel ("one-pot"), maximizing the incorporation of atoms from all reagents into the final structure, and minimizing the number of discrete synthetic steps. This approach significantly reduces waste, solvent use, and energy consumption compared to traditional multi-step syntheses. researchgate.net

Table 2: Atom Economy of Common Reaction Types

| Reaction Type | Description | Theoretical Atom Economy | Reference |

|---|---|---|---|

| Addition (e.g., Hydroformylation) | All reactant atoms are incorporated into the final product. | 100% | nih.govnih.gov |

| Rearrangement | Atoms of a single reactant are rearranged to form the product. | 100% | youtube.com |

| Substitution | Part of one molecule is replaced by another atom or group, creating a byproduct. | <100% | youtube.com |

| Elimination | Atoms are removed from a molecule to form a double bond and a small byproduct molecule. | <100% | youtube.com |

The choice of solvents and auxiliary substances is a critical factor in the environmental impact of a chemical process, as they often constitute the largest mass component and contribute significantly to energy use and waste.

Solvent-Free Synthesis: A highly effective green chemistry approach is the elimination of solvents altogether. For the synthesis of tetrahydropyran derivatives, a solvent-free Prins-cyclization has been developed, which proceeds by simply grinding the aldehyde and homoallylic alcohol reactants with a solid catalyst (p-toluenesulfonic acid on silica gel) at room temperature. scielo.brscispace.com This method is not only environmentally friendly but also efficient, yielding the desired products in minutes. scispace.com Microwave-assisted solvent-free synthesis is another emerging technique for producing pyran derivatives, offering high efficiency and easy operation. researchgate.netorgchemres.org

Greener Solvents: When solvents are necessary, the focus shifts to using environmentally benign alternatives to hazardous chlorinated or volatile ether solvents. Water is an excellent choice due to its non-toxicity, availability, and non-flammability. researchgate.netmdpi.com Other greener ethereal solvents have been developed and applied in synthesis, including 2-methyltetrahydrofuran (B130290) (2-MeTHF) and 4-methyltetrahydropyran (4-MeTHP). d-nb.infosemanticscholar.org These solvents are more hydrophobic than traditional ethers, have higher boiling points, and show a lower tendency to form explosive peroxides, making them safer and more easily recyclable. d-nb.info

Table 3: Green Solvent Alternatives to Conventional Solvents

| Conventional Solvent | Greener Alternative | Key Advantages of Alternative | Reference |

|---|---|---|---|

| Dichloromethane (DCM), Chloroform | 2-Methyltetrahydrofuran (2-MeTHF) | Derived from renewable resources, less toxic, high boiling point. | semanticscholar.org |

| Tetrahydrofuran (THF), Diethyl Ether | Cyclopentyl Methyl Ether (CPME) | High boiling point, low peroxide formation, stable in acidic/basic conditions. | |

| Toluene, Benzene | 4-Methyltetrahydropyran (4-MeTHP) | Hydrophobic, stable to radical conditions, recyclable. | d-nb.info |

| Dimethylformamide (DMF), NMP | Water, 1,3-Propanediol | Non-toxic, non-flammable, readily available (water). | researchgate.net |

Minimizing the energy requirements of chemical processes is a core principle of green chemistry, aimed at reducing both economic costs and environmental impact. purkh.com Energy is consumed not only for heating and cooling but also for separations, purifications, and running equipment. reagent.co.uk

Strategies for improving energy efficiency in the synthesis of this compound and related compounds include:

Ambient Temperature Reactions: Designing synthetic methods that can be conducted at room temperature and atmospheric pressure significantly reduces energy demand. The development of highly active catalysts allows many reactions, such as the cyclization of 1,5-diols using cerium ammonium (B1175870) nitrate (B79036) or the Prins cyclization in water with phosphomolybdic acid, to proceed efficiently at ambient temperatures. organic-chemistry.org The solvent-free grinding method for THP synthesis is another prime example of an energy-efficient, room-temperature process. scispace.com

Use of Catalysts: Catalysts enhance energy efficiency by lowering the activation energy of a reaction, allowing it to proceed under milder conditions and often with greater speed. purkh.com This reduces the need for high temperatures and pressures, thereby saving energy. bio-conferences.org

Alternative Energy Sources: Microwave irradiation is an alternative energy source that can dramatically reduce reaction times from hours to minutes, leading to significant energy savings compared to conventional heating methods. researchgate.netsemanticscholar.org

By focusing on energy efficiency, chemical manufacturing can lower production costs, reduce its carbon footprint, and move towards more sustainable practices. purkh.comreagent.co.uk

Solvent and Reagent Selection for Reduced Environmental Impact

Process Optimization and Scalability Research

Translating a laboratory synthesis into a large-scale industrial process requires rigorous research into process optimization and scalability. This involves ensuring the method is robust, cost-effective, safe, and environmentally acceptable.

Feasibility studies for the industrial production of a compound like this compound assess the viability of a synthetic route on a commercial scale. This involves moving from milligram- or gram-scale laboratory work to multi-kilogram or ton-scale production.

Key considerations in these studies include:

Process Intensification: This involves developing more efficient chemical processes. For example, research at Eli Lilly has demonstrated that process intensification, such as optimizing protocols to allow for multi-gram scale preparation of key intermediates, is crucial for successful scale-up. researchgate.netresearchgate.net

Catalyst Stability and Lifetime: For catalytic processes, especially those intended for continuous operation, the stability and lifetime of the catalyst are critical economic factors. In large-scale hydroformylation processes, for instance, a single catalyst charge may be used for over a year, provided the feedstock purity and process conditions are carefully controlled. acs.org The development of robust heterogeneous catalysts that can be easily regenerated and reused is a key area of research for improving industrial feasibility. google.commdpi.com

Reaction Conditions: For industrial applications, reactions that operate at lower pressures and temperatures are highly desirable as they reduce the need for expensive, specialized high-pressure reactors and lower energy costs. google.com The development of new cobalt-based catalyst systems for hydroformylation that are significantly faster and operate at lower pressures than traditional systems exemplifies this trend. google.com

Table 4: Key Considerations for Industrial Scale-Up

| Consideration | Description | Impact on Feasibility | Reference |

|---|---|---|---|

| Scalability of Route | Ability to increase batch size from grams to kilograms/tons without significant loss in yield or purity. | Determines if the process is capable of meeting commercial demand. | researchgate.net |

| Cost of Goods | Cost of raw materials, reagents, catalysts, and energy per unit of product. | Directly impacts the economic viability and profitability of the process. | acs.org |

| Process Safety | Management of hazardous reagents, exothermic reactions, and high-pressure conditions. | Essential for regulatory compliance and safe operation of the plant. | google.com |

| Catalyst Recyclability | The ease and efficiency with which a catalyst can be separated and reused. | Reduces cost, particularly with expensive metal catalysts, and minimizes waste. | google.commdpi.com |

| Waste Management | The volume and hazard level of byproducts and waste streams generated. | Impacts environmental compliance and disposal costs. | researchgate.net |

Continuous Flow Synthesis Approaches

The synthesis of this compound (FTHP) has been effectively adapted to continuous flow methodologies, offering significant advantages in terms of scalability, safety, and process control over traditional batch methods. A prominent continuous flow approach involves the gas-phase catalytic hydrogenation of tetrahydropyran-4-carboxylic acid methyl ester (THPE). This method provides a direct and scalable route to FTHP. google.com

This process typically utilizes a fixed-bed reactor packed with a heterogeneous catalyst. A solution of THPE is vaporized in a stream of hydrogen gas and then passed through the heated catalyst bed. The reaction is conducted at elevated temperatures, generally ranging from 220°C to 330°C. google.com The gaseous product stream is then cooled and condensed to collect the this compound.

A key aspect of this continuous process is the choice of catalyst. A lanthanum-promoted lanthanum oxide/zirconium dioxide (La₂O₃/ZrO₂) catalyst has been shown to be effective for this transformation. The precise control over reaction parameters such as temperature, hydrogen flow rate, and substrate feed rate, which is inherent to continuous flow systems, allows for the optimization of yield and selectivity. chimia.ch

The table below summarizes the typical reaction conditions for the continuous flow synthesis of this compound.

Table 1: Reaction Conditions for Continuous Flow Synthesis of this compound

| Parameter | Value |

|---|---|

| Starting Material | Tetrahydropyran-4-carboxylic acid methyl ester (THPE) |

| Catalyst | La₂O₃/ZrO₂ with 3% La |

| Temperature | 220-330°C |

| Hydrogen (H₂) Flow Rate | 100 L/h |

| THPE Flow Rate | 12 g/h |

| Methanol (B129727) Co-feed | 0.01-2.20 mol/mol of ester |

The following table details the product distribution based on the concentration of methanol co-feed, illustrating its effect on selectivity.

Table 2: Influence of Methanol Concentration on Product Selectivity

| Methanol Concentration (mol/mol of ester) | This compound (FTHP) Selectivity | 4-(hydroxymethyl)tetrahydropyran (HMTHP) Selectivity |

|---|---|---|

| Low (0.01-0.1) | High (>67%) | Low (<22%) |

Mechanistic Investigations and Reactivity Profiles of 4 Formyltetrahydropyran

Reactivity of the Aldehyde Functional Group

The chemical behavior of 4-Formyltetrahydropyran is largely dictated by the aldehyde functional group. This group's electrophilic carbon atom makes it a prime target for nucleophilic attack, and it can participate in a variety of other reactions such as condensation, cyclization, oxidation, and reduction. chemimpex.com

Nucleophilic addition is a fundamental reaction class for aldehydes. pharmaguideline.com The electron-deficient carbonyl carbon of this compound is susceptible to attack by a wide range of nucleophiles. This process involves the formation of a new sigma bond to the carbonyl carbon, which leads to a tetrahedral intermediate. pharmaguideline.comfiveable.me

Common nucleophilic addition reactions involving this compound include:

Grignard Reactions: The addition of organomagnesium halides (Grignard reagents) to this compound yields secondary alcohols after an acidic workup. pressbooks.pub The reaction proceeds through the nucleophilic addition of the carbanion-like R-group from the Grignard reagent to the carbonyl carbon. pressbooks.pub

Addition of Organolithium Reagents: Similar to Grignard reagents, organolithium compounds are potent nucleophiles that readily add to the aldehyde functionality to produce secondary alcohols.

Wittig Reaction: This reaction provides a valuable method for the synthesis of alkenes from aldehydes. It involves the reaction of this compound with a phosphorus ylide (Wittig reagent).

Cyanohydrin Formation: The addition of hydrogen cyanide (HCN) across the carbonyl double bond results in the formation of a cyanohydrin. This reaction is often base-catalyzed and involves the nucleophilic attack of the cyanide ion. libretexts.org

The general mechanism for base-catalyzed nucleophilic addition is a two-step process. First, the nucleophile attacks the electrophilic carbonyl carbon, breaking the pi bond and forming a tetrahedral alkoxide intermediate. pharmaguideline.comlibretexts.org In the second step, this intermediate is protonated by a weak acid to give the final alcohol product. pharmaguideline.com For less reactive nucleophiles, the reaction can be acid-catalyzed. pharmaguideline.com

A summary of representative nucleophilic addition reactions is presented below:

| Reaction Type | Nucleophile | Product Type |

| Grignard Reaction | R-MgX | Secondary Alcohol |

| Organolithium Addition | R-Li | Secondary Alcohol |

| Wittig Reaction | Ph3P=CR2 | Alkene |

| Cyanohydrin Formation | HCN/CN- | Cyanohydrin |

| Hydride Reduction | NaBH4, LiAlH4 | Primary Alcohol |

Table 1: Representative Nucleophilic Addition Reactions of this compound

The aldehyde group of this compound is a key functional handle for constructing more complex molecular architectures through condensation and cyclization reactions.

Condensation Reactions: These reactions involve the joining of two molecules, often with the elimination of a small molecule like water.

Aldol (B89426) Condensation: While this compound itself cannot enolize, it can act as the electrophilic partner in a crossed aldol condensation with an enolizable aldehyde or ketone. pharmaguideline.com This reaction leads to the formation of a β-hydroxy aldehyde or ketone, which can subsequently dehydrate to form an α,β-unsaturated carbonyl compound. pharmaguideline.com

Knoevenagel Condensation: This is a modification of the aldol condensation where the nucleophile is a stabilized carbanion, typically derived from a compound with an active methylene (B1212753) group (e.g., diethyl malonate, malononitrile).

Hydrazone Formation: this compound readily condenses with hydrazine (B178648) derivatives to form hydrazones. For example, it reacts with 2-chloro-6-hydrazinylpyrazine (B1315301) in ethanol (B145695) to produce the corresponding hydrazone intermediate, which can then be cyclized. acs.orgresearchgate.net

Cyclization Pathways: The reactivity of the formyl group can be harnessed to construct new ring systems.

Intramolecular Cyclizations: Derivatives of this compound can be designed to undergo intramolecular cyclization reactions, leading to fused or spirocyclic ring systems.

Prins-Pinacol Cascade: Cationic cyclization reactions terminated by pinacol (B44631) rearrangements can be initiated by the formyl group, leading to the stereoselective formation of complex carbocyclic systems. nih.gov

Oxidative Cyclization: In biosynthetic pathways, linear precursors containing functionalities similar to the tetrahydropyran (B127337) ring can undergo oxidative cyclization to form complex polyether structures. rsc.org

An example of a condensation-cyclization sequence is the synthesis of triazolopyrazines, where this compound is first condensed with a hydrazine, and the resulting intermediate is then cyclized. acs.org

The aldehyde functional group in this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol. libretexts.org

Oxidation: The formyl group is susceptible to oxidation by a variety of common oxidizing agents. libretexts.org This transformation results in the formation of tetrahydropyran-4-carboxylic acid.

Common Oxidants: Reagents such as potassium permanganate (B83412) (KMnO4), chromium trioxide (CrO3), and various other chromium(VI) and manganese(VII) species are effective for this oxidation. The choice of oxidant may depend on the presence of other sensitive functional groups in the molecule.

Reaction Conditions: The oxidation is typically carried out in an appropriate solvent, and the reaction conditions (temperature, pH) are controlled to ensure complete conversion and minimize side reactions.

Reduction: The reduction of the aldehyde group provides a straightforward route to (tetrahydropyran-4-yl)methanol.

Hydride Reagents: The most common and efficient method for this reduction is the use of complex metal hydrides. Sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4) are widely employed. pressbooks.pub NaBH4 is a milder reagent and can be used in protic solvents like ethanol or methanol (B129727), while the more reactive LiAlH4 requires anhydrous conditions, typically in ethers like diethyl ether or tetrahydrofuran. pressbooks.pub

Catalytic Hydrogenation: The aldehyde can also be reduced to the corresponding primary alcohol via catalytic hydrogenation. This method involves reacting this compound with hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum oxide (PtO2), or Raney nickel.

A summary of common oxidation and reduction reactions is provided in the table below.

| Transformation | Reagent(s) | Product |

| Oxidation | KMnO4, CrO3 | Tetrahydropyran-4-carboxylic acid |

| Reduction | NaBH4, LiAlH4 | (Tetrahydropyran-4-yl)methanol |

| Reduction | H2, Pd/C | (Tetrahydropyran-4-yl)methanol |

Table 2: Common Oxidation and Reduction Reactions of this compound

Condensation and Cyclization Pathways

Conformational Analysis and Stereochemical Behavior of the Tetrahydropyran Ring

The tetrahydropyran (THP) ring of this compound predominantly adopts a chair conformation, which is the most stable arrangement for six-membered rings, minimizing both angle and torsional strain. scribd.com In this conformation, the substituents on the ring can occupy either axial or equatorial positions.

The presence of the heteroatom (oxygen) in the tetrahydropyran ring introduces additional stereoelectronic effects, such as the anomeric effect, although this is more pronounced at the C2 and C6 positions adjacent to the oxygen. The stereochemistry of reactions at the formyl group can be influenced by the conformation of the THP ring. For instance, nucleophilic attack on the carbonyl can occur from either the axial or equatorial face, potentially leading to diastereomeric products. The preferred trajectory of the incoming nucleophile (e.g., Bürgi-Dunitz trajectory) relative to the ring will determine the stereochemical outcome.

Exploration of Reaction Mechanisms

Understanding the detailed mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic methodologies. Computational chemistry has become an indispensable tool for elucidating these pathways. nih.gov

Transition state theory (TST) provides a framework for understanding the energetics and geometries of the highest energy points along a reaction coordinate. numberanalytics.com The analysis of transition states is fundamental to comprehending reaction mechanisms, rates, and selectivity. numberanalytics.comchemrxiv.org

For reactions of this compound, such as nucleophilic additions, computational methods like Density Functional Theory (DFT) can be used to model the transition state structures. nih.govnumberanalytics.com

Key aspects of transition state analysis include:

Geometry: The geometry of the transition state reveals the arrangement of atoms at the point of maximum energy. numberanalytics.com For a nucleophilic addition to the formyl group, the transition state would feature a partially formed bond between the nucleophile and the carbonyl carbon, and a partially broken C=O pi bond. The geometry of this transition state can dictate the stereochemical outcome of the reaction. numberanalytics.com

Energy: The energy of the transition state relative to the reactants determines the activation energy (ΔG‡) of the reaction, which in turn governs the reaction rate. numberanalytics.com

Vibrational Frequencies: A true transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion of the atoms along the reaction coordinate leading from reactants to products.

Computational studies can partition a reaction path into several phases: a contact phase, a preparation phase where reactants prepare for the chemical change, the transition state phase where bond-making and breaking occur, a product adjustment phase, and a separation phase. nih.gov This detailed analysis can reveal "hidden" intermediates or transition states that are not experimentally observable but are crucial to the mechanism. nih.gov Modern machine learning approaches, such as E(3)-equivariant flow matching, are also being developed to predict transition state geometries with increased speed and accuracy, which is valuable for high-throughput screening of reactions. chemrxiv.org

Intermediates Identification and Characterization

The elucidation of reaction mechanisms involving this compound relies heavily on the identification and characterization of transient intermediates. These short-lived species are not typically isolated but are studied in situ using a variety of spectroscopic and analytical techniques. nih.govyoutube.com Understanding the structure, stability, and formation kinetics of these intermediates is crucial for optimizing reaction conditions and controlling product selectivity. unito.it

Key intermediates in reactions of this compound include imines and hemiaminals in reductive aminations, as well as enamines and iminium ions in organocatalytic transformations. au.dkwikipedia.org The detection of these species often requires specialized techniques capable of monitoring reactions in real-time. youtube.com

Spectroscopic and Analytical Techniques

The primary methods for identifying and characterizing reaction intermediates are non-invasive spectroscopic techniques that can provide structural information under reaction conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for identifying intermediates. scirp.org The formation of an imine from this compound, for instance, can be monitored by the appearance of a characteristic signal for the imine proton (–CH=N–) in the ¹H NMR spectrum, typically observed in the δ 7.5-8.5 ppm region. beilstein-journals.orgresearchgate.net Furthermore, changes in the chemical shifts of the protons and carbons of the tetrahydropyran ring can provide evidence for the formation of the intermediate. najah.edu In organocatalysis, the detection of enamine intermediates is more challenging due to their low concentration and rapid conversion. unito.it However, advanced NMR techniques and studies on model systems have established characteristic chemical shifts for enamine protons. au.dkuni-regensburg.de

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for tracking the conversion of the aldehyde functional group. The strong carbonyl (C=O) stretch of this compound (typically around 1720-1740 cm⁻¹) will disappear and be replaced by the C=N stretch of an imine intermediate (around 1620-1690 cm⁻¹). youtube.combeilstein-journals.org This allows for real-time monitoring of the reaction progress.

Mass Spectrometry (MS): Mass spectrometry can detect the mass-to-charge ratio of intermediates, helping to confirm their elemental composition. Techniques like Electrospray Ionization (ESI-MS) can be used to observe ionic intermediates, such as iminium ions, directly from the reaction mixture.

Intermediates in Reductive Amination

Reductive amination of this compound with a primary amine proceeds through a two-step mechanism involving two key intermediates. wikipedia.org

Hemiaminal Intermediate: The initial nucleophilic attack of the amine on the carbonyl carbon of this compound forms an unstable hemiaminal (or carbinolamine) intermediate. These are often difficult to detect directly due to their rapid dehydration.

Imine Intermediate: The hemiaminal quickly loses a molecule of water to form an imine (or Schiff base). wikipedia.org This imine is the species that is subsequently reduced to the final amine product. The formation of the imine is a reversible equilibrium, which can be driven forward by the removal of water. wikipedia.org

The in situ characterization of the imine formed from this compound and a generic primary amine (R-NH₂) would be expected to yield the following spectroscopic data:

Table 1: Expected Spectroscopic Data for N-(tetrahydropyran-4-ylmethylene)amine Intermediate

| Spectroscopic Technique | Characteristic Feature | Expected Value |

|---|---|---|

| ¹H NMR | Imine Proton (–CH=N–) | δ 7.5 – 8.5 ppm (singlet) |

| Tetrahydropyran Protons | Shifts consistent with C=N bond formation | |

| ¹³C NMR | Imine Carbon (–C=N–) | δ 160 – 170 ppm |

| IR Spectroscopy | C=N Stretch | 1620 – 1690 cm⁻¹ |

Note: The exact chemical shifts and absorption frequencies will vary depending on the amine used and the solvent.

Intermediates in Organocatalysis

In organocatalysis, secondary amine catalysts (like proline and its derivatives) react with this compound to form nucleophilic enamine or electrophilic iminium ion intermediates. au.dknih.gov

Enamine Intermediate: Formed from the reaction of this compound with a secondary amine catalyst, the enamine is the key nucleophilic species in many α-functionalization reactions. nih.gov These intermediates are highly reactive and exist in low concentrations, making their direct observation challenging. unito.it Their characterization often relies on detailed NMR studies, sometimes at low temperatures, to slow down the reaction rates. uni-regensburg.de The formation of an enamine from this compound would involve the protons on the carbon adjacent to the original carbonyl group.

Iminium Ion Intermediate: Condensation of this compound with a secondary amine salt can also form an iminium ion. This intermediate activates the molecule for nucleophilic attack at the β- or γ-position in conjugate addition reactions.

The identification of these organocatalytic intermediates is a frontier in mechanistic chemistry, often requiring a combination of high-resolution spectroscopy and computational modeling to confirm their transient existence and structure. unito.itau.dk

Applications of 4 Formyltetrahydropyran in Complex Organic Synthesis

Role in the Synthesis of Heterocyclic Frameworks

The tetrahydropyran (B127337) motif is a common structural feature in many natural products and biologically active compounds. The ability to use 4-Formyltetrahydropyran to build upon this core structure is a significant advantage for synthetic chemists.

Construction of Substituted Tetrahydropyran Derivatives

The aldehyde functional group in this compound is the primary site of reactivity, serving as a versatile handle for elaboration into a variety of other functional groups and for the formation of new carbon-carbon and carbon-heteroatom bonds. Current time information in Bangalore, IN.chemimpex.com This reactivity allows for the straightforward synthesis of a library of substituted tetrahydropyran derivatives.

Standard aldehyde transformations can be readily applied. For instance, reduction of the formyl group using agents like sodium borohydride (B1222165) yields 4-(hydroxymethyl)tetrahydropyran, while oxidation with reagents such as potassium permanganate (B83412) can produce tetrahydropyran-4-carboxylic acid.

More complex modifications are also common. One notable example is its use in reductive amination reactions. Research has demonstrated that this compound can be successfully reacted with amines in a micelle-promoted reductive amination process, yielding N-substituted tetrahydropyran-4-ylmethanamines, which are important scaffolds in medicinal chemistry.

Annulation Reactions and Spiro Compound Formation

Annulation reactions, which involve the formation of a new ring onto an existing structure, and the synthesis of spirocycles—compounds with two rings connected by a single common atom—are powerful strategies for building molecular complexity. nih.govnih.govrsc.org The tetrahydropyran ring is a frequent component of complex spirocyclic systems found in natural products.

While these synthetic strategies are of great importance, specific examples of annulation or spiro-forming reactions that directly utilize this compound as the primary building block are not prominently featured in surveyed scientific literature. Synthetic routes to spirocycles often involve different starting materials and strategies, such as rearrangements or cycloadditions. rsc.orgchemrxiv.org

Contribution to Medicinal Chemistry Research

The tetrahydropyran scaffold is considered a "privileged" structure in medicinal chemistry due to its favorable properties, including metabolic stability and the ability to form key hydrogen bond interactions with biological targets. Consequently, this compound serves as a crucial starting point for the development of new therapeutic agents. chemimpex.com

Precursor for Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)

This compound is a key intermediate in the synthesis of various APIs. A significant research application is in the development of novel cancer therapies. It has been employed as a critical intermediate in the synthesis of brain-penetrant EZH2 (Enhancer of zeste homolog 2) inhibitors. In these studies, modifications at the 4-position of the tetrahydropyran ring, originating from the formyl group, were found to have a substantial impact on the resulting compound's enzyme activity and metabolic stability.

Table 1: this compound in the Synthesis of Pharmaceutical Intermediates

| Intermediate Type | Therapeutic Target | Significance |

|---|---|---|

| Precursor for EZH2 Inhibitors | EZH2 (Oncology) | Modifications at the 4-position significantly influence enzyme activity and metabolic stability of the final compounds. |

Design and Synthesis of Bioactive Molecules

Beyond its role as an intermediate, this compound is directly involved in the design and synthesis of novel bioactive molecules.

Key research findings include:

Antimicrobial Agents: In one study, this compound was used to synthesize a series of naphthyl-substituted pyrazole-derived hydrazones. These resulting compounds were found to exhibit potent antimicrobial activity against Methicillin-resistant Staphylococcus aureus (MRSA).

Antimalarial Compounds: The compound has been used as a building block in an open-source drug discovery program aimed at developing new antimalarials. It was used to synthesize a saturated heterocycle as a non-classical bioisostere (a chemical substitute) for a phenyl group in a series of triazolopyrazine-based compounds. Interestingly, the resulting saturated heterocyclic derivatives, including the one derived from this compound, were found to be inactive against the P. falciparum malaria parasite, highlighting that not all structural modifications lead to improved activity but still providing crucial structure-activity relationship (SAR) data.

Table 2: Research on Bioactive Molecules Derived from this compound

| Molecule Class | Biological Target/Application | Research Finding |

|---|---|---|

| Naphthyl-substituted pyrazole-derived hydrazones | Antimicrobial (MRSA) | Synthesized compounds demonstrated potent activity against MRSA. |

| Saturated heterocyclic derivatives | Antimalarial (P. falciparum) | The synthesized derivatives were found to be inactive, providing important SAR data for future drug design. |

Utilization in Agrochemical Development

The development of new agrochemicals—such as herbicides, insecticides, and fungicides—is essential for modern agriculture and crop protection. europa.eunumberanalytics.com Similar to pharmaceuticals, the synthesis of these complex products relies on the availability of versatile chemical intermediates. researchgate.net

This compound is reported to be a useful intermediate in the formulation of crop protection agents. chemimpex.com Its structure can be incorporated into larger molecules designed to interact with specific biological targets in pests or weeds, contributing to improved efficacy. While its role as a building block in this sector is established, detailed public case studies for specific commercial agrochemicals derived from this compound are less common than in the pharmaceutical field.

Integration into Natural Product Total Synthesis

The total synthesis of natural products is a field of organic chemistry focused on the laboratory construction of complex molecules found in nature. thieme-connect.com In this context, this compound serves as a valuable precursor, primarily due to its embedded tetrahydropyran (THP) scaffold. The THP ring is a structural component found in a wide array of marine and terrestrial natural products, including many with potent biological activities. mdpi.com Synthetic strategies often target these molecules to confirm their structure or to create analogues with improved therapeutic properties. univ-tours.fr

Macrolides are a class of natural products characterized by a large macrocyclic lactone ring, to which one or more deoxy-sugar residues may be attached. nih.gov Many potent macrolide antibiotics, such as neopeltolide (B1256781) and the ambruticins, feature a tetrahydropyran ring as a key part of their complex structure. mdpi.comrsc.org While the total syntheses of these molecules are multifaceted, they rely on efficient methods for constructing the THP core. mdpi.com this compound represents a strategic starting material for such syntheses. Its aldehyde group provides a reactive handle for chain elongation and elaboration, which are necessary steps to build the carbon backbone of the macrolide. Methodologies like the Prins cyclization and hetero-Diels-Alder reactions are commonly employed to form THP rings during synthesis, and using a pre-formed, functionalized ring like this compound can offer a more convergent and efficient route. mdpi.comnih.gov

Glycosides are molecules in which a sugar is bound to another functional group via a glycosidic bond. The synthesis of these compounds is a fundamental challenge in chemistry, requiring precise control over stereochemistry. mdpi.comd-nb.info A carbohydrate that provides the anomeric carbon for the new bond is known as a glycosyl donor. wikipedia.org The tetrahydropyran ring is the core structure of pyranose sugars. tohoku.ac.jp By modifying the aldehyde group of this compound (for example, through reduction to an alcohol and subsequent conversion to a suitable leaving group), it can function as a mimic or analogue of a pyranose sugar. This allows for its use in the synthesis of C-glycosides and other carbohydrate-containing structures, where the formyl carbon becomes the anomeric center of the glycosidic linkage.

Polyoxygenated molecules, which contain multiple oxygen-bearing functional groups, are common targets in natural product synthesis due to their diverse biological activities. The structure of this compound is inherently suited for the synthesis of these targets. The THP ring itself provides one oxygen atom, and the aldehyde group at the C4 position is readily transformed into other oxygenated functionalities. For instance, the formyl group can be oxidized to a carboxylic acid or reduced to a primary alcohol (tetrahydropyran-4-methanol), providing access to a range of polyoxygenated intermediates.

A practical demonstration of this utility is found in the total synthesis of natural products like (-)-Centrolobine, where a substituted 2-formyltetrahydropyran serves as a key intermediate for building a complex, stereochemically rich structure. molaid.com The strategic placement of the oxygen within the ring and the versatile aldehyde handle make this compound an efficient starting point for assembling molecules with precisely controlled oxygenation patterns.

Synthesis of Macrolides and Glycosides

Emerging Applications

Beyond its role in traditional natural product synthesis, this compound is finding use in modern materials science and established industries, driven by its unique reactivity and structural properties.

In the field of polymer science, this compound has emerged as a valuable component for creating high-performance polymers. Its utility is primarily in two distinct roles: as a monomer and as a cross-linking agent. chemimpex.com

Monomer: The aldehyde group of this compound can participate in polymerization reactions, allowing it to be incorporated as a repeating unit in a polymer chain.

These applications are critical for developing advanced materials with tailored properties for various industrial uses. The ongoing development in polymer synthesis continues to find new ways to leverage such functional monomers to create innovative materials. vapourtec.com

The flavor and fragrance sector utilizes a wide range of volatile organic compounds to create appealing scents and tastes. This compound is employed in this industry for its characteristic sweet and fruity aroma. chemimpex.com It is incorporated into consumer products like perfumes, colognes, and food items to enhance their sensory profiles. chemimpex.com

Furthermore, this compound serves as a key precursor in the synthesis of other fragrance chemicals. chemimpex.com The Prins reaction, an acid-catalyzed condensation between an aldehyde and an alkene, is a cornerstone of fragrance synthesis and is widely used to produce various tetrahydropyran derivatives with desirable olfactory properties. researchgate.net The use of related tetrahydropyran and dihydropyran structures as fragrance enhancers is also documented in patents, highlighting the importance of this chemical scaffold in the industry. google.com The ability of microorganisms to produce flavor and fragrance compounds, either through biotransformation or de novo synthesis, is also an area of active research. core.ac.uk

Data Tables

Table 1: Summary of Applications for this compound

| Application Area | Specific Use | Key Findings/Notes |

| Natural Product Synthesis | Building block for macrolides & glycosides | The tetrahydropyran ring is a common motif in many complex natural products; the aldehyde provides a reactive handle for synthesis. mdpi.comrsc.orgwikipedia.org |

| Precursor for polyoxygenated structures | The inherent oxygen atom and convertible aldehyde group facilitate the creation of molecules with multiple oxygen functional groups. molaid.com | |

| Polymer Chemistry | Monomer & Cross-linking agent | Can be polymerized or used to link polymer chains, enhancing the mechanical properties and stability of materials. chemimpex.com |

| Flavor & Fragrance Industry | Fragrance ingredient & Precursor | Used directly for its sweet, fruity aroma and as a starting material for synthesizing other fragrance compounds. chemimpex.comresearchgate.net |

4 Formyltetrahydropyran As a Chiral Building Block

Enantioselective Synthesis Strategies

The development of methods to synthesize enantiomerically pure or enriched 4-formyltetrahydropyran is crucial for its application in asymmetric synthesis. scielo.br These strategies aim to control the three-dimensional arrangement of atoms, leading to the desired stereoisomer.

One major approach to enantioselective synthesis involves asymmetric transformations directly at the aldehyde group of a pre-existing tetrahydropyran (B127337) ring. mdpi.com Organocatalysis has proven to be a powerful tool in this regard. Chiral amines, such as L-proline and its derivatives, can catalyze asymmetric reactions at the aldehyde, including Mannich reactions, to produce β-amino alcohol derivatives with high enantiomeric excess (ee). These catalysts operate by forming transient chiral enamines with the aldehyde, which then react with electrophiles in a stereocontrolled manner.

Another strategy is the use of chiral catalysts in hydroformylation reactions. acs.org Although this method often starts from an alkene precursor to introduce the formyl group, the choice of a chiral ligand on the metal catalyst (commonly rhodium) can direct the reaction to produce a specific enantiomer of the resulting aldehyde. acs.orgresearchgate.net

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.orgnumberanalytics.com This well-established strategy in asymmetric synthesis involves a three-step process: attachment of the auxiliary, a diastereoselective transformation, and subsequent removal of the auxiliary. wikipedia.org

In the context of this compound, a chiral auxiliary can be attached to a precursor molecule. For instance, an achiral tetrahydropyran derivative with a prochiral center can be reacted with a chiral auxiliary. Subsequent reactions are then guided by the stereochemistry of the auxiliary, leading to the formation of one diastereomer in excess. york.ac.uk Evans' oxazolidinones and pseudoephedrine are examples of commonly used chiral auxiliaries that have been successful in a variety of asymmetric reactions, including alkylations and aldol (B89426) reactions. numberanalytics.com After the desired stereocenter is set, the auxiliary is cleaved to yield the chiral this compound derivative. The effectiveness of a chiral auxiliary is determined by its ability to be easily attached and removed, provide high levels of stereocontrol, and ideally be recyclable. york.ac.uk

Asymmetric Transformations Involving the Aldehyde

Diastereoselective Control in Reactions

Once a chiral center is established in the this compound ring, it can influence the stereochemical outcome of subsequent reactions at other positions, a phenomenon known as diastereoselective control. york.ac.uk The existing stereocenter creates a chiral environment that can favor the formation of one diastereomer over another.

For example, in aldol reactions, the aldehyde group of a chiral this compound derivative will react with a ketone enolate to form a new stereocenter. nih.gov The stereochemistry of the starting material can direct the approach of the enolate, leading to a high diastereomeric excess in the product. Similarly, in cyclization reactions, the conformation of the tetrahydropyran ring and the orientation of the formyl group can dictate the stereochemistry of the newly formed rings. organic-chemistry.org

The table below illustrates the diastereoselective synthesis of substituted tetrahydrothiopyrans, which are sulfur analogs of tetrahydropyrans, via a (3,5)-thionium-ene cyclization reaction. This demonstrates how the reaction conditions can lead to excellent diastereoselectivity.

| Entry | Aldehyde | Product | Yield (%) | Diastereomeric Ratio (trans:cis) |

| 1 | 4-Nitrobenzaldehyde | 85 | >99:1 | |

| 2 | 4-Chlorobenzaldehyde | 82 | >99:1 | |

| 3 | Benzaldehyde | 78 | >99:1 | |

| 4 | 4-Methylbenzaldehyde | 75 | >99:1 | |

| 5 | 4-Methoxybenzaldehyde | 72 | >99:1 | |

| 6 | 2-Naphthaldehyde | 80 | >99:1 | |

| 7 | Propanal | 70 | >99:1 | |

| 8 | Isobutyraldehyde | 68 | >99:1 |

This table is based on data from a study on the diastereoselective synthesis of substituted tetrahydrothiopyrans, which serves as an illustrative example of the principles of diastereoselective control that can be applied to tetrahydropyran systems. organic-chemistry.org

Development of Chiral this compound Derivatives

The development of chiral derivatives of this compound is a significant area of research, driven by the need for novel building blocks in drug discovery and natural product synthesis. semanticscholar.orgmdpi.com These derivatives often incorporate additional functional groups or stereocenters, further expanding their utility in complex molecule synthesis.

The synthesis of these derivatives often relies on the principles of enantioselective and diastereoselective synthesis discussed previously. For instance, chiral this compound can be used as a starting material for the synthesis of more complex heterocyclic systems. The aldehyde can be converted to other functional groups, such as amines, alcohols, or carboxylic acids, which can then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

The following table provides examples of chiral derivatives that can be synthesized from chiral building blocks, highlighting the diversity of structures that can be accessed.

| Chiral Building Block | Resulting Chiral Derivative Class | Synthetic Transformation Example |

| Chiral Amino Alcohols | Chiral Oxazolidinones | Cyclization with phosgene (B1210022) or a phosgene equivalent |

| Chiral Amines | Chiral Amides/Peptides | Acylation with a carboxylic acid |

| Chiral Alcohols | Chiral Esters/Ethers | Esterification or Williamson ether synthesis |

| Chiral Aldehydes | Chiral Alkenes | Wittig reaction with a chiral phosphorane |

Advanced Derivatization Strategies for 4 Formyltetrahydropyran

Chemical Modification for Enhanced Functionality

Chemical modification of 4-Formyltetrahydropyran is primarily centered on the reactivity of its formyl (aldehyde) group. This group serves as a chemical handle for introducing new functionalities that can significantly alter the molecule's biological activity and physical properties. chemimpex.com Such modifications are a cornerstone of medicinal chemistry, where the tetrahydropyran (B127337) ring is often valued for its favorable metabolic stability and solubility characteristics. acs.org

Introduction of Diverse Functional Groups

The aldehyde group of this compound is readily transformed into a variety of other functional groups through well-established organic reactions. These transformations are key to building more complex molecules, such as active pharmaceutical ingredients (APIs). acs.org Common derivatization reactions include oxidation, reduction, C-C bond formation, and C-N bond formation.

One of the most powerful methods for C-C bond formation from an aldehyde is the Wittig reaction , which converts the formyl group into an alkene. wikipedia.orgpressbooks.pub This reaction involves a phosphorus ylide and is highly reliable for creating a carbon-carbon double bond at a specific location. pressbooks.pubiitk.ac.in Another critical transformation is reductive amination , which forms a new carbon-nitrogen bond by reacting the aldehyde with a primary or secondary amine to first form an imine, which is then reduced to a new, more complex amine. sigmaaldrich.commasterorganicchemistry.com This reaction is one of the most utilized in medicinal chemistry for the synthesis of amine-containing drugs. acs.orgsigmaaldrich.com

Other fundamental reactions include the oxidation of the formyl group to a carboxylic acid and its reduction to a primary alcohol (hydroxymethyl group), providing further pathways for derivatization. These strategies collectively allow chemists to append a wide range of functionalities to the tetrahydropyran scaffold, as detailed in the table below.

| Reaction Type | Reagent(s) | Resulting Functional Group | Significance |

|---|---|---|---|

| Wittig Olefination | Phosphorus Ylide (e.g., Ph₃P=CHR) | Alkene (-CH=CHR) | Forms a new C=C bond with fixed regiochemistry. wikipedia.orgpressbooks.pubiitk.ac.in |

| Reductive Amination | Primary/Secondary Amine (RNH₂/R₂NH), Reducing Agent (e.g., NaBH₃CN, NaBH(OAc)₃) | Secondary/Tertiary Amine (-CH₂-NHR/-CH₂-NR₂) | A key C-N bond-forming reaction in medicinal chemistry. acs.orgmasterorganicchemistry.com |

| Oxidation | Oxidizing Agent (e.g., KMnO₄, CrO₃) | Carboxylic Acid (-COOH) | Introduces an acidic group for further reactions like amidation or esterification. |

| Reduction | Reducing Agent (e.g., NaBH₄, LiAlH₄) | Primary Alcohol (-CH₂OH) | Forms a hydroxyl group, a common site for creating ethers or esters. |

| Hydrazone Formation | Hydrazine (B178648) derivative (e.g., R-NHNH₂) | Hydrazone (-CH=N-NHR) | Creates a stable C=N bond, often used in bioconjugation. thermofisher.comthermofisher.com |

Bioconjugation and Probe Development in Biochemical Research

Bioconjugation is the process of covalently linking molecules, such as a small-molecule drug or a fluorescent probe, to biomolecules like proteins or antibodies. researchgate.net The aldehyde group is a valuable tool in this field because it is reactive toward specific nucleophiles but is not naturally present in most proteins, allowing for selective labeling. thermofisher.comacs.org Aldehydes can be introduced onto biomolecules, such as glycoproteins, through mild oxidation of sugar residues. thermofisher.comthermofisher.com

This compound can be incorporated into probes designed for bioconjugation. The aldehyde acts as a "handle" for reaction with nucleophilic groups on biomolecules. acs.org A common strategy involves the reaction of an aldehyde with a hydrazide or an aminooxy group to form a stable hydrazone or oxime linkage, respectively. thermofisher.comthermofisher.combiosyn.com These reactions are efficient at physiological pH and form the basis for many bioorthogonal labeling strategies, which allow for studying biomolecules in their native environment. biosyn.com

For example, a probe could be designed where a reporter molecule (like a fluorescent dye or biotin) is attached to a hydrazide moiety. This probe can then be reacted with an aldehyde-bearing target. While specific research detailing this compound in published probes is emergent, its structure is analogous to other aldehyde-bearing reagents used for this purpose. caymanchem.comconju-probe.com The stable, hydrophilic tetrahydropyran ring is a desirable feature for a biochemical probe, potentially improving solubility and pharmacokinetic properties. acs.org The development of such probes enables a wide range of applications, from creating antibody-drug conjugates for targeted therapy to fluorescently labeling proteins for imaging studies. researchgate.netacs.org

Derivatization for Analytical Methodologies

In analytical chemistry, derivatization is the process of chemically modifying a compound to produce a new compound that has properties better suited for a given analytical method. spectroscopyonline.comsemanticscholar.org For this compound, derivatization can enhance its detectability, improve its separation from other components in a mixture, and facilitate its identification. semanticscholar.orgresearchgate.net This is particularly important for chromatographic techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS). semanticscholar.org

Strategies for Improved Detection and Quantification

The primary goals of derivatization for analytical purposes are to increase the volatility of an analyte for GC analysis and to enhance the response of a detector. researchgate.net Aldehydes like this compound can be challenging to analyze directly due to their polarity and potential for instability. researchgate.net

A common strategy for aldehydes is to react them with a derivatizing agent that introduces a specific functional group, or "tag." For HPLC with a UV detector, a tag that strongly absorbs UV light is introduced. A classic reagent for this purpose is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with aldehydes to form brightly colored 2,4-dinitrophenylhydrazone derivatives that are easily detected. wikipedia.orgchemguide.co.uklibretexts.org For GC analysis, derivatization aims to create a more volatile and thermally stable product. researchgate.netgcms.cz This can be achieved by converting the aldehyde to an oxime derivative using reagents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA). researchgate.net The resulting PFB-oximes are not only more volatile but also highly sensitive to electron capture detection (ECD), a very sensitive detection method in GC. semanticscholar.org

Mass Spectrometry (MS) Applications

Mass spectrometry identifies compounds by measuring their mass-to-charge ratio. spectroscopyonline.com While this compound can be analyzed by LC-MS directly, derivatization can significantly improve performance. nih.govsielc.com Derivatization can enhance ionization efficiency, leading to a stronger signal and thus lower detection limits. nih.gov

Furthermore, derivatization can produce a derivative with a more predictable and informative fragmentation pattern upon collision-induced dissociation in MS/MS analysis. nih.gov This aids in the structural confirmation of the analyte. For instance, reagents like 4-(2-(aminooxy)ethyl)benzenaminium (4-APEBA) have been developed to react with aldehydes, introducing a permanently charged group into the molecule. nih.gov This ensures efficient ionization in positive-ion electrospray ionization (ESI) mode and leads to characteristic fragments that can be used for targeted quantification. nih.gov Similarly, reacting this compound with D-cysteine forms a thiazolidine (B150603) derivative that is more readily ionized and detectable by LC-MS/MS. researchgate.net

Chromatographic Enhancement (e.g., HPLC, GC)

Chromatographic separation is a critical step in the analysis of complex mixtures. advancechemjournal.compensoft.net Derivatization can improve the chromatographic behavior of this compound, leading to better peak shape, reduced tailing, and improved resolution from other compounds. researchgate.netchromatographyonline.comconquerscientific.com

For Gas Chromatography (GC) , the analyte must be volatile and thermally stable. researchgate.net The polarity of the aldehyde group in this compound can lead to poor peak shape. Converting it into a less polar derivative, such as a silyl (B83357) ether (after reduction to the alcohol) or an oxime, increases its volatility and improves its interaction with the GC column. gcms.cz

For High-Performance Liquid Chromatography (HPLC) , derivatization can be used to adjust the retention time of the analyte and improve separation. advancechemjournal.com A specific reverse-phase HPLC method for this compound uses a C18 column with a mobile phase of acetonitrile (B52724) and water. sielc.com For coupling with mass spectrometry (LC-MS), volatile buffers like formic acid are used instead of non-volatile ones like phosphoric acid to ensure compatibility with the MS detector. sielc.com By converting the aldehyde to a more hydrophobic derivative (e.g., a hydrazone), its retention on a reverse-phase column can be increased, potentially moving it away from interfering peaks that elute early in the analysis. researchgate.net

| Reagent | Target Analyte Group | Analytical Technique | Advantage |

|---|---|---|---|

| 2,4-Dinitrophenylhydrazine (DNPH) | Aldehyde/Ketone | HPLC-UV | Forms a colored derivative with strong UV absorbance for enhanced detection. wikipedia.orgchemguide.co.uk |

| PFBHA (O-Pentafluorobenzylhydroxylamine) | Aldehyde/Ketone | GC-ECD, GC-MS | Creates a volatile derivative with high electron-capture response for extreme sensitivity. researchgate.net |

| Silylating Agents (e.g., BSTFA) | Hydroxyl, Carboxyl, Amine (after conversion of aldehyde) | GC-MS | Increases volatility and thermal stability for GC analysis. gcms.cz |

| D-Cysteine | Aldehyde | LC-MS/MS | Forms a thiazolidine derivative that is more easily ionized and detected by MS. researchgate.net |

| 4-APEBA | Aldehyde | LC-MS/MS | Adds a permanent positive charge, enhancing ionization efficiency and MS/MS fragmentation. nih.gov |

Computational and Theoretical Investigations of 4 Formyltetrahydropyran

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in studying the electronic structure and energetic properties of molecules. uniroma2.itnumberanalytics.com DFT balances computational cost and accuracy, making it a cornerstone for investigating systems of chemical interest. numberanalytics.comornl.gov

The electronic structure of a molecule governs its reactivity and physical properties. Key aspects of this are the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—and the Molecular Electrostatic Potential (MEP).

Frontier Molecular Orbitals (HOMO-LUMO): The HOMO and LUMO are central to understanding chemical reactivity. joaquinbarroso.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. physchemres.org The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability, chemical hardness, and optical characteristics. physchemres.orgfrontiersin.org A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. physchemres.org

For 4-Formyltetrahydropyran, the HOMO is expected to have significant electron density located on the oxygen atoms (both the ring ether and the carbonyl group) due to their lone pairs. The LUMO would likely be centered on the π* antibonding orbital of the carbonyl group. DFT calculations, often using functionals like B3LYP with a 6-311+G(d,p) basis set, can precisely determine these orbital energies and their spatial distribution. researchgate.netfrontiersin.org While specific published values for this compound are scarce, analogous computations on similar organic molecules provide a framework for these expectations. physchemres.orgfrontiersin.org

Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential on a molecule's surface, which is invaluable for predicting reactive sites for electrophilic and nucleophilic attack. researchgate.netuni-muenchen.de Regions of negative potential (typically colored red) are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and attract nucleophiles. uni-muenchen.delibretexts.org

An MEP map of this compound would reveal a significant negative potential around the carbonyl oxygen atom, making it a prime site for protonation and interaction with Lewis acids. The ether oxygen of the tetrahydropyran (B127337) ring would also exhibit a negative potential. Conversely, the aldehydic proton and the hydrogens on the carbons adjacent to the oxygen atoms would show a positive potential, indicating their susceptibility to nucleophilic attack or deprotonation under strong basic conditions.

Table 1: Theoretical Descriptors from DFT and their Significance

| Descriptor | Definition | Significance for this compound |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the molecule's ability to donate electrons. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap (ΔE) | ΔE = ELUMO - EHOMO | Characterizes chemical reactivity and stability. A smaller gap suggests higher reactivity. joaquinbarroso.comphyschemres.org |

| Molecular Electrostatic Potential (MEP) | The potential experienced by a positive test charge at the molecule's surface. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites. researchgate.netuni-muenchen.de |

| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |

| Electronegativity (χ) | χ ≈ -(EHOMO + ELUMO) / 2 | Measures the power of a molecule to attract electrons. |

The stability of this compound is largely determined by the conformation of its six-membered ring. Like cyclohexane, the tetrahydropyran ring predominantly adopts a chair conformation to minimize angle and torsional strain. This conformation is the global minimum on the potential energy surface.

The formyl substituent at the C4 position can occupy either an axial or an equatorial position. The energy landscape includes these two stable chair conformers and the higher-energy transition states (like boat or twist-boat conformations) that connect them during the ring-flipping process. nih.gov Computational studies on substituted cyclohexanes and dioxanes show that the energy barrier for chair-chair interconversion can be quantified using molecular dynamics simulations at elevated temperatures. nih.gov For this compound, the equatorial conformation of the formyl group is expected to be significantly more stable than the axial conformation due to the avoidance of unfavorable 1,3-diaxial steric interactions with the hydrogens on C2 and C6. DFT calculations can precisely quantify this energy difference (A-value).

Electronic Structure Analysis

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, from conformational changes to interactions with other molecules like proteins or solvents. mdpi.comrsc.org